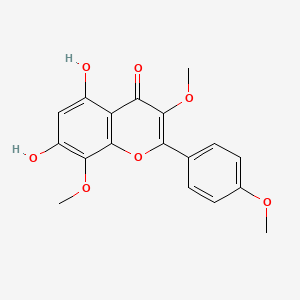
5,7-二羟基-3,4',8-三甲氧基黄酮
描述
5,7-Dihydroxy-3,4',8-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular flavonoid has garnered attention due to its potential health benefits and applications in scientific research.
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex flavonoids and as a standard for analytical methods.
Biology: In biological research, it serves as a tool to study the effects of flavonoids on cellular processes, including cell signaling and gene expression.
Medicine: Medically, it has shown promise in preclinical studies for its antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the industry, it is used as a natural additive in cosmetics and food products due to its antioxidant properties.
生化分析
Biochemical Properties
Flavonoids are known to interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Flavonoids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Flavonoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone in laboratory settings are not yet fully known. Flavonoids are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone vary with different dosages in animal models. Specific studies on this compound are currently lacking .
Metabolic Pathways
The metabolic pathways that 5,7-Dihydroxy-3,4’,8-trimethoxyflavone is involved in are not yet fully known. Flavonoids are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone within cells and tissues are not yet fully known. Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 5,7-Dihydroxy-3,4’,8-trimethoxyflavone and any effects on its activity or function are not yet fully known. Flavonoids are known to be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthetic routes for 5,7-Dihydroxy-3,4',8-trimethoxyflavone typically involve organic synthesis techniques. One common method is the O-methylation of 5,7-dihydroxyflavone using methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 5,7-Dihydroxy-3,4',8-trimethoxyflavone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
化学反应分析
Types of Reactions: 5,7-Dihydroxy-3,4',8-trimethoxyflavone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Methylation reactions typically use methanol and strong acid catalysts.
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Production of hydroxylated flavonoids.
Substitution: : Introduction of additional methoxy groups at specific positions on the flavone structure.
作用机制
The mechanism by which 5,7-Dihydroxy-3,4',8-trimethoxyflavone exerts its effects involves multiple molecular targets and pathways:
Antioxidant Activity: : It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Cell Signaling: : It modulates various cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
相似化合物的比较
5,7-Dihydroxy-3,4',8-trimethoxyflavone is structurally similar to other flavonoids, such as quercetin and kaempferol. its unique combination of hydroxyl and methoxy groups at specific positions on the flavone structure contributes to its distinct biological activities. Unlike quercetin, which has three hydroxyl groups at positions 3', 4', and 5, 5,7-Dihydroxy-3,4',8-trimethoxyflavone has additional hydroxyl groups at positions 5 and 7, enhancing its antioxidant capacity.
List of Similar Compounds
Quercetin
Kaempferol
Myricetin
Fisetin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVMRRNRHSOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552456 | |
| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-09-8 | |
| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there any difference in the biological activity of 5,7-Dihydroxy-3,4',8-trimethoxyflavone and its structural isomers?
A2: Interestingly, while 5,7-Dihydroxy-3,4',8-trimethoxyflavone showed cytotoxicity against cancer cell lines, its structural isomers, dihydromicromelin A and dihydromicromelin B, did not exhibit activity against MCF-7 and 4T1 cells []. This highlights the importance of the specific arrangement of functional groups in flavonoids for their biological activity and emphasizes the need for further structure-activity relationship studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


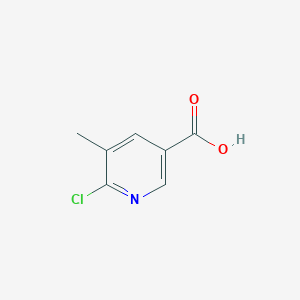
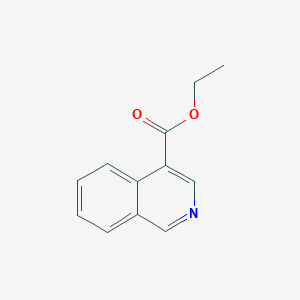
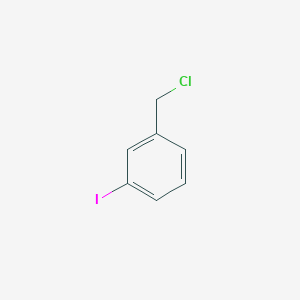
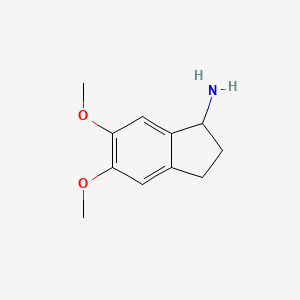
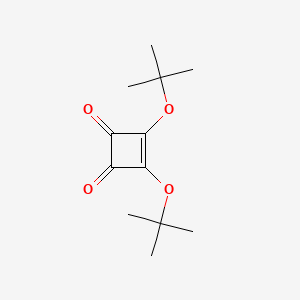

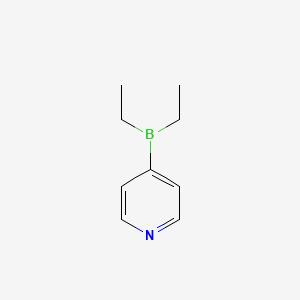
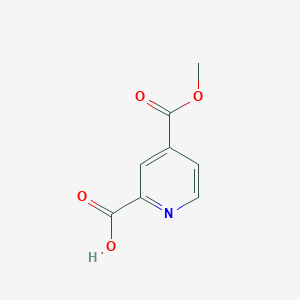
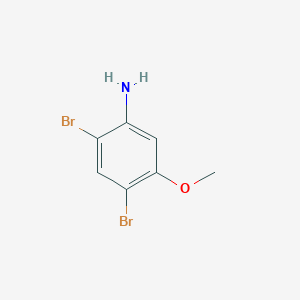
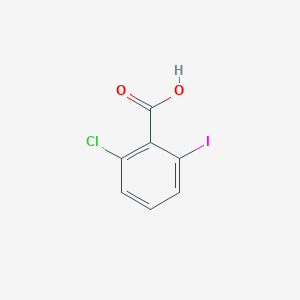

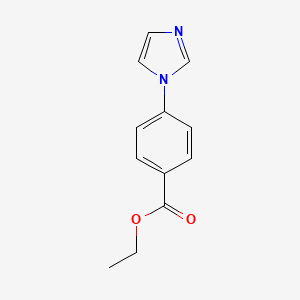
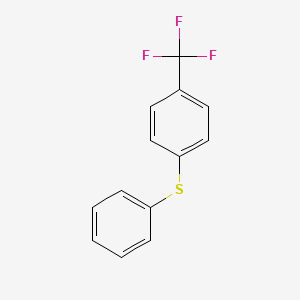
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
